2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate
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Overview
Description
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a pyridine moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[2-(pyridin-2-yl)ethyl]carbamate under controlled conditions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, and the reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine moiety can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of monoclonal antibodies and other biopharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is crucial for its anticonvulsant activity . Additionally, it can suppress cell growth and increase glucose uptake in certain cell lines, making it valuable in biopharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate stands out due to its unique combination of a pyrrolidinone ring and a pyridine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both structural features are advantageous, such as in the synthesis of complex organic molecules and in biopharmaceutical research .
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H13N3O4/c16-10-4-5-11(17)15(10)19-12(18)14-8-6-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2,(H,14,18) |
InChI Key |
CANGUZATKNGVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
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